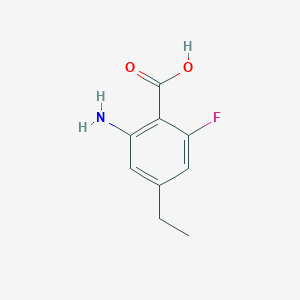

2-Amino-4-ethyl-6-fluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

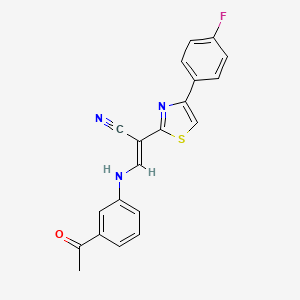

“2-Amino-4-ethyl-6-fluorobenzoic acid” is a derivative of aminobenzoic acid . It is used as an intermediate in the synthesis of various drugs and is commonly used as a building block in the pharmaceutical industry .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H10FNO2 . The exact mass is 155.03825660 g/mol . The structure includes an aminobenzoic acid moiety .

科学的研究の応用

Synthesis and Chemical Properties

2-Amino-4-ethyl-6-fluorobenzoic acid serves as a foundational chemical in the synthesis of various condensed heterocyclic compounds. Notably, the oxidative coupling of substituted arene or heteroarene carboxylic acids with internal alkynes, facilitated by a rhodium/copper catalyst system, yields 8-substituted isocoumarin derivatives exhibiting solid-state fluorescence. This process demonstrates the compound's utility in creating fluorophores and other fluorescent molecules for biochemical applications (Shimizu et al., 2009).

Antitumor Applications

In the realm of anticancer research, derivatives of 2-amino-benzothiazoles, which can be synthesized from compounds structurally similar to this compound, have shown potent in vitro antitumor properties. Specifically, fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have demonstrated significant cytotoxicity against various human cancer cell lines, indicating the potential for developing new chemotherapeutic agents (Hutchinson et al., 2001). Additionally, amino acid prodrugs of antitumor benzothiazoles have been evaluated, showing that they can significantly retard the growth of breast and ovarian xenograft tumors in vivo, thereby highlighting the role of this compound derivatives in developing novel anticancer strategies (Bradshaw et al., 2002).

Fluorination Techniques

The synthesis of 2-fluoro-6-iodobenzoic acid through a process involving 2-amino-6-fluorobenzoic acid highlights the compound's versatility in the field of radiochemistry and the development of radiopharmaceuticals. This method, emphasizing the introduction of iodine ions via diazotization followed by iodosubstitution and deprotection, outlines a straightforward approach to producing high-purity fluorinated compounds for medical imaging and diagnostic purposes (Zhao Haoyu et al., 2010).

Chemical Analysis and Interaction Studies

Aminofluorobenzoic acids, including structures similar to this compound, have been analyzed to understand their conformational behavior and intramolecular interactions. Such studies reveal the significance of hydrogen bonding and other noncovalent interactions in determining the molecular conformation and properties of these compounds, which is essential for designing more effective and selective chemical probes and pharmaceutical agents (Silla et al., 2013).

Safety and Hazards

When handling “2-Amino-4-ethyl-6-fluorobenzoic acid”, it is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion. If swallowed, seek immediate medical assistance. The compound should be stored in a dry, cool, and well-ventilated place and the container should be kept tightly closed .

将来の方向性

“2-Amino-4-ethyl-6-fluorobenzoic acid” is used as an intermediate in the synthesis of various drugs and is commonly used as a building block in the pharmaceutical industry . Therefore, future research and development efforts may focus on exploring new applications of this compound in drug synthesis.

特性

IUPAC Name |

2-amino-4-ethyl-6-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-5-3-6(10)8(9(12)13)7(11)4-5/h3-4H,2,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITSAMBVDJBLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)F)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride](/img/structure/B2646015.png)

![2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2646016.png)

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2646018.png)

![2,2-Difluoro-N-(oxolan-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2646019.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2646029.png)

![2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2646031.png)

![1-(4-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2646032.png)

![N-cyclohexyl-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2646036.png)